4-Cyano mdmb-butinaca

Synthetic Cannabinoid CB1 Receptor Binding Structure-Activity Relationship

Select 4-Cyano mdmb-butinaca for forensic and pharmacological research requiring precise differentiation from other MDMB-series SCRAs. Its unique 4-cyanobutyl tail confers distinct CB1 binding affinity (Ki = 5.5–44 nM). Abundant ester hydrolysis metabolites (M1, M2) serve as specific urinary markers for LC-MS/MS method validation. The low decyanation rate (1.78%) is critical for postmortem toxicology. High-purity analytical reference standard essential for calibrating instruments and validating quantitative assays targeting this SCRA and its analogs.

Molecular Formula C20H26N4O3
Molecular Weight 370.4 g/mol
CAS No. 1185888-30-5
Cat. No. B3026131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano mdmb-butinaca
CAS1185888-30-5
Molecular FormulaC20H26N4O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N
InChIInChI=1S/C20H26N4O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,13H2,1-4H3,(H,22,25)/t17-/m1/s1
InChIKeyNXENAUQFMPGSRW-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano mdmb-butinaca (CAS 1185888-30-5) as an Analytical Reference Standard


4-Cyano mdmb-butinaca (also known as 4CN-MDMB-BUTINACA or MDMB-4CN-BUTINACA) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class [1]. It is characterized by a tert-leucine methyl ester head group and a distinctive 4-cyanobutyl tail moiety . As a compound of interest in forensic and pharmacological research, it is primarily supplied as an analytical reference standard . Its structure is a direct analog of other MDMB-series SCRAs, with the key differentiating feature being the terminal nitrile group on its tail, which has been shown to significantly influence receptor binding and metabolic pathways relative to non-nitrile containing counterparts [2].

Why 4-Cyano mdmb-butinaca Cannot Be Assumed Equivalent to Other MDMB-Series Cannabinoids


Substitution with a structurally similar SCRA, such as MDMB-BUTINACA or MDMB-4en-PINACA, is not scientifically valid due to quantifiable differences in pharmacology and metabolism driven by the tail group. Systematic studies demonstrate that the 4-cyanobutyl tail of 4-Cyano mdmb-butinaca confers a distinct CB1 receptor binding affinity range (Ki = 5.5–44 nM) compared to analogs with butyl (Ki = 3.1–163 nM) or 4-pentenyl tails (Ki = 0.72–25 nM) [1]. Furthermore, the presence of the nitrile group introduces a unique metabolic liability: the potential for cyanide release. However, in vitro studies have quantified a significantly lower rate of decyanation for MDMB-4CN-BUTINACA (1.78% of metabolites) compared to other nitrile-containing SCRAs like CUMYL-4CN-BUTINACA, a critical distinction for forensic toxicology and safety assessments [2].

Quantified Differentiation of 4-Cyano mdmb-butinaca from Key Analogs


CB1 Receptor Binding Affinity: 4-Cyanobutyl vs. 4-Pentenyl and Butyl Tail Groups

A systematic evaluation of 30 SCRAs demonstrated that compounds bearing a 4-cyanobutyl tail, like 4-Cyano mdmb-butinaca, exhibit a CB1 receptor binding affinity range (Ki) of 5.5–44 nM [1]. This is distinct from the affinity ranges of analogs with a 4-pentenyl tail (Ki = 0.72–25 nM) or a butyl tail (Ki = 3.1–163 nM) [1]. The data indicates that the 4-cyanobutyl tail is less favorable for CB1 binding than the 4-pentenyl group, but its range is narrower and more consistent than the broad range observed for the butyl tail, suggesting a more predictable interaction profile.

Synthetic Cannabinoid CB1 Receptor Binding Structure-Activity Relationship

Comparative Metabolic Stability: Low Rate of Decyanation vs. Other Nitrile-Containing SCRAs

In a study using primary human hepatocytes, the metabolism of the prophetic compound MDMB-4CN-BUTINACA was characterized and compared to Benzyl-4CN-BUTINACA. A key finding was that decyanation (loss of the nitrile group) was a minor pathway for MDMB-4CN-BUTINACA, accounting for only 1.78% of all identified metabolites [1]. This is in stark contrast to other nitrile-containing SCRAs, such as CUMYL-4CN-BUTINACA, for which decyanation is a major metabolic pathway associated with cyanide release and potential toxicity [1].

Metabolism Forensic Toxicology Hepatocyte Incubation

Identification of Specific Metabolites for Forensic Method Development

An in vitro study using human liver microsomes identified seven specific metabolites for 4CN-MDMB-BUTINACA, produced via hydroxylation, ester hydrolysis, and pentane oxidation pathways [1]. Among these, the products of hydroxylation (M1-a), ester hydrolysis (M2), and pentane oxidation to pentanoic acid (M4) were proposed as potential metabolic markers [1]. A separate hepatocyte study confirmed ester hydrolysis (M1) and ester hydrolysis with dehydrogenation (M2) as the most abundant metabolites for MDMB-4CN-BUTINACA [2].

Metabolism Biomarker Forensic Chemistry

Primary Application Scenarios for 4-Cyano mdmb-butinaca Based on Quantitative Evidence


Forensic Toxicology: Differentiating Intake from Similar SCRA Analogs

In forensic toxicology, confirming intake of a specific substance requires unique analytical markers. The data on specific metabolites of 4-Cyano mdmb-butinaca, particularly the abundant ester hydrolysis products (M1, M2) [1], provide forensic laboratories with distinct targets for developing LC-MS/MS methods. This enables the differentiation of 4-Cyano mdmb-butinaca use from that of other MDMB-series SCRAs like MDMB-4en-PINACA or non-nitrile analogs, which produce different metabolic fingerprints. Furthermore, the knowledge of its low decyanation rate (1.78%) aids in the interpretation of cyanide-related findings in postmortem toxicology [2].

Analytical Method Development and Reference Standard Procurement

The availability of 4-Cyano mdmb-butinaca as a high-purity analytical reference standard [1] is essential for developing and validating quantitative assays. Given its distinct tail group, which confers a specific CB1 binding affinity range (Ki = 5.5–44 nM) [2], laboratories can use this compound to calibrate instruments and validate methods for detecting this specific SCRA and its analogs in seized drug materials or biological specimens. Its unique structural and pharmacological profile makes it an indispensable tool for ensuring the accuracy and reliability of forensic and clinical analyses.

Pharmacological Research: Structure-Activity Relationship (SAR) Studies

For researchers investigating the SAR of synthetic cannabinoids, 4-Cyano mdmb-butinaca is a critical reference compound for understanding the impact of the 4-cyanobutyl tail group. By comparing its class-level CB1 binding affinity range (Ki = 5.5–44 nM) with that of its 4-pentenyl (Ki = 0.72–25 nM) and butyl (Ki = 3.1–163 nM) counterparts [1], researchers can quantify the effect of the terminal nitrile on receptor interaction. This data is fundamental for in silico modeling, understanding receptor binding pocket interactions, and designing new ligands with predictable pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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